molecular formula C20H29NO2 B14863631 Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate

Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate

Cat. No.: B14863631
M. Wt: 315.4 g/mol
InChI Key: XHOUTWYVJSFLNG-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a spiro[5.5]undecane skeleton, which is a bicyclic structure with a spiro carbon at the junction. The presence of a benzylamino group and a carboxylate ester adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(benzylamino)spiro[55]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable precursor to form the spiro[5Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and conformational analysis .

Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications .

Medicine: In medicine, derivatives of this compound may be explored for their pharmacological properties. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases .

Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications .

Mechanism of Action

The mechanism of action of methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzylamino group may play a crucial role in binding to these targets, while the spiro[5.5]undecane core provides structural stability. The exact pathways and molecular interactions depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate is unique due to its combination of a spiro[5.5]undecane core, benzylamino group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications .

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

methyl 3-(benzylamino)spiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C20H29NO2/c1-23-19(22)17-7-11-20(12-8-17)13-9-18(10-14-20)21-15-16-5-3-2-4-6-16/h2-6,17-18,21H,7-15H2,1H3

InChI Key

XHOUTWYVJSFLNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)CCC(CC2)NCC3=CC=CC=C3

Origin of Product

United States

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